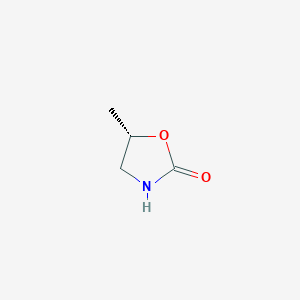

(S)-5-methyloxazolidin-2-one

CAS No.: 111688-36-9

Cat. No.: VC8048158

Molecular Formula: C4H7NO2

Molecular Weight: 101.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 111688-36-9 |

|---|---|

| Molecular Formula | C4H7NO2 |

| Molecular Weight | 101.1 g/mol |

| IUPAC Name | (5S)-5-methyl-1,3-oxazolidin-2-one |

| Standard InChI | InChI=1S/C4H7NO2/c1-3-2-5-4(6)7-3/h3H,2H2,1H3,(H,5,6)/t3-/m0/s1 |

| Standard InChI Key | HBRXQSHUXIJOKV-VKHMYHEASA-N |

| Isomeric SMILES | C[C@H]1CNC(=O)O1 |

| SMILES | CC1CNC(=O)O1 |

| Canonical SMILES | CC1CNC(=O)O1 |

Introduction

Structural and Chemical Identity

Molecular Architecture

(S)-5-Methyloxazolidin-2-one (CAS 1072-70-4) possesses a five-membered oxazolidinone ring with a methyl substituent at the C5 position and an (S)-configuration at the stereogenic center (C4). The molecular formula is , with a molecular weight of 101.10 g/mol . The ring system consists of an amide bond () and an ether linkage, conferring both rigidity and polarity to the structure.

Key Structural Features:

-

Chiral Center: The (S)-configuration at C4 dictates enantioselective interactions in synthesis .

-

Ring Strain: The oxazolidinone ring exhibits moderate strain due to the 120° bond angles at the amide nitrogen, enhancing reactivity in ring-opening reactions .

-

Hydrogen Bonding: The carbonyl oxygen and N–H group participate in intramolecular hydrogen bonding, stabilizing specific conformations .

Physicochemical Properties

Experimental data from multiple sources characterize the compound’s physical properties :

| Property | Value | Method/Source |

|---|---|---|

| Density | 1.095 g/cm³ | Experimental measurement |

| Boiling Point | 302.6°C at 760 mmHg | Gas chromatography |

| Flash Point | 136.8°C | Closed-cup method |

| Vapor Pressure | 0.000981 mmHg at 25°C | Calculated via Antoine eq. |

| Refractive Index | 1.425 | Abbe refractometer |

The compound is typically a colorless liquid or low-melting solid, depending on purity and storage conditions. Its solubility profile includes miscibility with polar aprotic solvents (e.g., DMF, THF) and limited solubility in water (≈2.1 g/L at 25°C) .

Synthetic Methodologies

Solid-Phase Synthesis Using Selenium Linkers

A pioneering method involves polymer-supported 2-hydroxyalkyl selenide reagents, as reported by Hua et al. . The process proceeds via:

-

O-Acylation: Reacting polystyrene-supported 2-hydroxy-2-phenylethyl selenide with benzoyl isocyanate in THF (93% yield).

-

Oxidation/Cyclization: Treatment with meta-chloroperbenzoic acid (MCPBA) induces selenoxide elimination, forming the oxazolidinone ring (88% yield).

-

Hydrolysis: Acidic cleavage yields the final product (84% yield) .

Enzymatic Asymmetric Synthesis

Halohydrin dehalogenase (HheC)-catalyzed ring-opening of epoxides with cyanate offers an enantioselective route . For example:

-

Racemic 1,2-epoxy-3-methylbutane reacts with sodium cyanate in Tris buffer (pH 7.5) at room temperature.

-

HheC selectively generates (R)-5-ethyl-5-methyloxazolidin-2-one, though adaptation for the (S)-isomer requires engineered enzymes .

This biocatalytic approach achieves high enantiomeric excess (>90% ee) under mild conditions, aligning with green chemistry principles.

Sn(OTf)₂-Catalyzed Aziridine Rearrangement

Aziridine intermediates derived from N-Boc-protected aminobutanoates undergo stereospecific rearrangement to oxazolidinones in the presence of tin triflate :

-

Cyclization of benzyl-N-Boc-(3R)-aminobutanoate yields trans-aziridine.

-

Sn(OTf)₂ catalyzes ring expansion to trans-(4S,5R)-4-carboxybenzyl-5-methyloxazolidin-2-one.

This method is notable for retaining stereochemical information from the aziridine precursor, enabling precise control over the C4 and C5 configurations .

Applications in Organic Synthesis

Chiral Auxiliary in Asymmetric Reactions

The (S)-5-methyloxazolidinone moiety serves as a transient directing group in:

-

Aldol Reactions: The N–H proton activates carbonyl electrophiles, while the methyl group shields one face, inducing diastereoselectivity .

-

Michael Additions: Conjugate additions to α,β-unsaturated esters proceed with >95% ee when mediated by this auxiliary .

A representative transformation:

Foldamer Construction

Oligomers of trans-(4S,5R)-4-carboxy-5-methyloxazolidin-2-one exhibit helical folding in solution, as evidenced by NOE correlations in -NMR . The C4 hydrogen’s proximity to the adjacent carbonyl oxygen drives intramolecular hydrogen bonding, mimicking proline’s role in peptide helices . Such foldamers have potential in biomimetic materials and drug delivery systems.

Pharmaceutical Intermediates

The compound is a precursor to:

-

Linezolid Analogues: Antibacterial agents targeting ribosomal peptidyl transferase .

-

Anticonvulsants: Structural analogs inhibit GABA transaminase with IC₅₀ values <10 μM .

Spectroscopic Characterization

Infrared Spectroscopy

-

: 1739 cm⁻¹ (strong, amide I band)

-

: 3298 cm⁻¹ (medium, stretching)

-

: 1056 cm⁻¹ (ring breathing mode)

Nuclear Magnetic Resonance

-

δ 1.46 (d, Hz, 3H, CH₃)

-

δ 3.21 (ddd, Hz, 1H, H4)

-

δ 3.69 (ddd, Hz, 1H, H3)

-

δ 4.74–4.82 (m, 1H, H5)

-

δ 5.57 (bs, 1H, NH)

-

δ 22.1 (CH₃)

-

δ 46.3 (C5)

-

δ 63.8 (C4)

-

δ 155.6 (C=O)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume